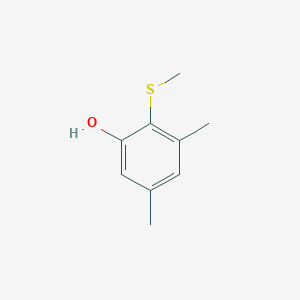![molecular formula C18H20ClNO2 B13858425 4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol is a chemical compound that features a piperidine ring substituted with a 4-chlorophenyl group and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol typically involves the reaction of 4-chlorophenol with piperidine derivatives. One common method involves the use of a Mannich reaction, where 4-chlorophenol is reacted with formaldehyde and piperidine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or piperidines.
Wissenschaftliche Forschungsanwendungen
4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-[(4-Bromophenyl)methoxy]piperidin-1-yl]phenol
- 4-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]phenol
- 4-[4-[(4-Methoxyphenyl)methoxy]piperidin-1-yl]phenol
Uniqueness
4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
4-[4-[(4-chlorophenyl)methoxy]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H20ClNO2/c19-15-3-1-14(2-4-15)13-22-18-9-11-20(12-10-18)16-5-7-17(21)8-6-16/h1-8,18,21H,9-13H2 |
InChI-Schlüssel |
QZDLWOLCQMKJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


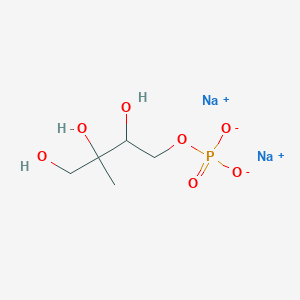
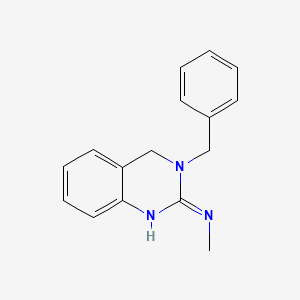
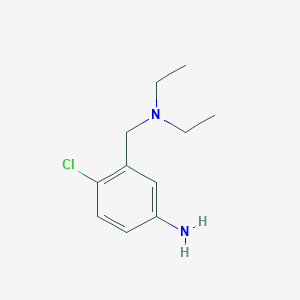

![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

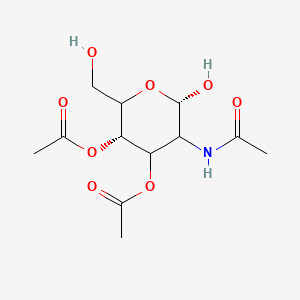
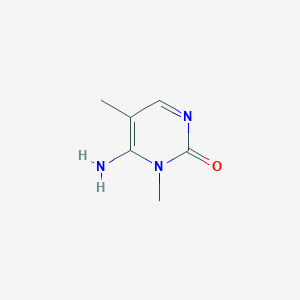
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
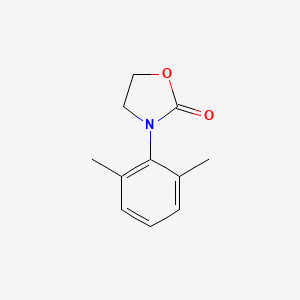
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
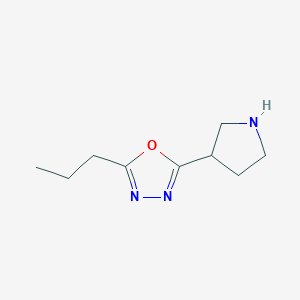
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
